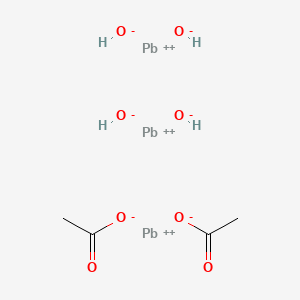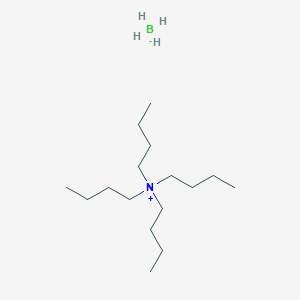
Lead acetate, basic
Übersicht
Beschreibung
Lead acetate, basic, also known as basic lead acetate or lead subacetate, is an inorganic compound with the chemical formula Pb₃(OH)₄(O₂CCH₃)₂. It is a white solid and one of several lead acetates. Historically, it was used in various applications, including as an astringent and in the preparation of other lead compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Basic lead acetate can be synthesized by reacting lead(II) acetate with lead(II) oxide in water. The reaction typically involves heating the mixture to facilitate the formation of the basic lead acetate compound. The chemical equation for this reaction is: [ \text{Pb(OAc)}_2 + \text{PbO} + \text{H}_2\text{O} \rightarrow \text{Pb}_3(\text{OH})_4(\text{OAc})_2 ]
Industrial Production Methods: In industrial settings, basic lead acetate is produced by reacting lead(II) acetate with lead(II) oxide under controlled conditions. The process involves careful monitoring of temperature and pH to ensure the desired product is obtained. The resulting compound is then purified and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Basic lead acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like acetic acid or other carboxylic acids are commonly used.
Major Products Formed:
Oxidation: Lead(IV) acetate.
Reduction: Lead(II) acetate.
Substitution: Various lead carboxylates depending on the substituting reagent.
Wissenschaftliche Forschungsanwendungen
Basic lead acetate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other lead compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lead toxicity and its effects on biological systems.
Medicine: Historically used in medicinal preparations, though its use has declined due to toxicity concerns.
Wirkmechanismus
The mechanism by which basic lead acetate exerts its effects involves its interaction with cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including interference with cellular signaling pathways and enzyme inhibition. The molecular targets include sulfhydryl groups in proteins and enzymes, leading to oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Lead(II) acetate: Pb(CH₃COO)₂, a simpler form of lead acetate.
Lead(IV) acetate: Pb(C₂H₃O₂)₄, a higher oxidation state of lead acetate.
Lead carbonate: PbCO₃, another lead compound with different properties.
Comparison:
Lead(II) acetate: More soluble in water and commonly used in various applications.
Lead(IV) acetate: Strong oxidizing agent and used in organic synthesis.
Lead carbonate: Used in pigments and as a stabilizer in plastics.
Basic lead acetate is unique due to its specific chemical structure and properties, making it suitable for particular applications where other lead compounds may not be as effective .
Eigenschaften
IUPAC Name |
lead(2+);diacetate;tetrahydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOJXAQYHIVPFI-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O8Pb3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
8.1e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-32-6 | |
| Record name | Lead subacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEAD SUBACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7DT27250 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)











